molecular formula C9H8Cl2O B12099888 3-Chloro-1-(2-chlorophenyl)propan-1-one

3-Chloro-1-(2-chlorophenyl)propan-1-one

Cat. No.: B12099888
M. Wt: 203.06 g/mol
InChI Key: SKVQYKSVEXCHSQ-UHFFFAOYSA-N
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Description

3-Chloro-1-(2-chlorophenyl)propan-1-one is an organic compound with the chemical formula C₉H₉ClO. Its molecular weight is approximately 168.62 g/mol. The IUPAC name for this compound is 3-Chloro-1-phenyl-1-propanone. It consists of a phenyl ring attached to a propanone (ketone) group, with one chlorine atom on the phenyl ring and another on the propanone group .

Preparation Methods

Synthetic Routes::

    Friedel-Crafts Acylation:
    • This method involves the acylation of benzene using acetyl chloride (CH₃C(O)Cl) in the presence of a Lewis acid catalyst (usually aluminum chloride, AlCl₃). The reaction produces 3-Chloro-1-(2-chlorophenyl)propan-1-one.
    • Reaction:

      C₆H₅Cl + CH₃C(O)ClAlCl₃C₆H₄Cl₂C(O)CH₃\text{C₆H₅Cl + CH₃C(O)Cl} \xrightarrow{\text{AlCl₃}} \text{C₆H₄Cl₂C(O)CH₃} C₆H₅Cl + CH₃C(O)ClAlCl₃​C₆H₄Cl₂C(O)CH₃

    Halogenation of Propiophenone:
    • Propiophenone (C₆H₅C(O)CH₃) undergoes chlorination using chlorine gas (Cl₂) or a chlorinating agent (such as phosphorus pentachloride, PCl₅) to yield the desired product.
    • Reaction:

      C₆H₅C(O)CH₃ + Cl₂C₆H₄Cl₂C(O)CH₃\text{C₆H₅C(O)CH₃ + Cl₂} \rightarrow \text{C₆H₄Cl₂C(O)CH₃} C₆H₅C(O)CH₃ + Cl₂→C₆H₄Cl₂C(O)CH₃

Industrial Production:: this compound is produced on an industrial scale using the methods mentioned above. The compound finds applications in pharmaceutical synthesis and other chemical processes .

Chemical Reactions Analysis

    Common Reactions:

    Major Products:

Scientific Research Applications

Mechanism of Action

  • The exact mechanism of action for 3-Chloro-1-(2-chlorophenyl)propan-1-one depends on its specific application. its reactivity as an electrophilic ketone suggests involvement in nucleophilic reactions and binding to biological targets.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

3-chloro-1-(2-chlorophenyl)propan-1-one

InChI

InChI=1S/C9H8Cl2O/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4H,5-6H2

InChI Key

SKVQYKSVEXCHSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCl)Cl

Origin of Product

United States

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